1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane
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Overview
Description
1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane: is a chemical compound that belongs to the class of triazine derivatives. Triazine derivatives are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of three sulfonyl groups attached to a triazinane ring, each linked to a 2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- 1,3,5-Tris(2-methylphenyl)benzene
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6 (1H,3H,5H)-trione
- 1,3,5-Phenyltriboronic acid, tris(pinacol) ester
- Benzene-1,3,5-triacetic acid
Comparison: 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane is unique due to the presence of sulfonyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential applications. For example, 1,3,5-Tris(2-methylphenyl)benzene lacks the sulfonyl groups and therefore has different chemical behavior and applications.
Properties
CAS No. |
52082-68-5 |
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Molecular Formula |
C24H27N3O6S3 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
1,3,5-tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C24H27N3O6S3/c1-19-10-4-7-13-22(19)34(28,29)25-16-26(35(30,31)23-14-8-5-11-20(23)2)18-27(17-25)36(32,33)24-15-9-6-12-21(24)3/h4-15H,16-18H2,1-3H3 |
InChI Key |
UAYBLRWYOAUFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CN(CN(C2)S(=O)(=O)C3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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